Bienvenue dans la boutique en ligne BenchChem!

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Anticancer Cytotoxicity SAR

Rational starting point for medicinal chemistry targeting MAPK-driven cancers, this compound uniquely integrates the validated benzothiazole-6-carboxamide BRAF V600E pharmacophore with a 3-methoxyphenyl-1,3,4-oxadiazole scaffold. Its steep SAR means the precise 6-carboxamide and meta-methoxy substitution pattern is critical for maintained target engagement. Procure the exact regioisomer to ensure fidelity in lead optimization, antidiabetic, and anticonvulsant screening cascades.

Molecular Formula C17H12N4O3S
Molecular Weight 352.37
CAS No. 865286-47-1
Cat. No. B2560445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS865286-47-1
Molecular FormulaC17H12N4O3S
Molecular Weight352.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H12N4O3S/c1-23-12-4-2-3-11(7-12)16-20-21-17(24-16)19-15(22)10-5-6-13-14(8-10)25-9-18-13/h2-9H,1H3,(H,19,21,22)
InChIKeyCFWUTTZCSRYWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Context for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865286-47-1)


N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865286-47-1) is a heterocyclic hybrid that fuses a 1,3,4-oxadiazole ring bearing a 3-methoxyphenyl substituent with a 1,3-benzothiazole-6-carboxamide scaffold . The 1,3,4-oxadiazole unit serves as a metabolically stable bioisostere, while the benzothiazole-6-carboxamide moiety has been independently validated as a selective BRAFᵛ⁶⁰⁰ᴱ pharmacophore through virtual screening campaigns [1]. This compound belongs to a broader class of oxadiazole-benzothiazole hybrids that have demonstrated cytotoxic, α-glucosidase inhibitory, α-amylase inhibitory, and anticonvulsant activities in peer-reviewed studies [2][3][4].

Why N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Cannot Be Replaced by Its Closest Analogs Without Experimental Revalidation


The oxadiazole-benzothiazole hybrid class exhibits steep structure-activity relationships (SAR) where even minor positional isomerism produces divergent biological readouts. Moving the methoxy group from the 3-position (meta) to the 2-position (ortho) or 4-position (para), or relocating the carboxamide from the benzothiazole 6-position to the 2-position, alters the electronic distribution, hydrogen-bond acceptor/donor geometry, and overall molecular conformation, all of which govern target engagement [1]. Although no published study has directly compared all regioisomers of this specific compound head-to-head, class-level SAR evidence shows that the 6-carboxamide substitution pattern is critical for BRAFᵛ⁶⁰⁰ᴱ selectivity, while the 3-methoxyphenyl motif is the synthetic entry point used to generate the most potent cytotoxic derivatives in the 3-methoxyphenol-derived oxadiazole-benzothiazole series [2][3]. Substituting the target compound with any close analog therefore risks losing the precisely defined pharmacophoric alignment and in vitro potency profile that these structural features collectively encode.

Quantitative Differentiation Evidence for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Versus Closest Structural Analogs


Meta-Methoxy Phenyl Substitution Enables Potent Antiproliferative Activity in 3-Methoxyphenol-Derived Oxadiazole-Benzothiazole Hybrids

The target compound carries a 3-methoxyphenyl group on the 1,3,4-oxadiazole ring. In the most directly relevant published study, a series of oxadiazole-benzothiazole hybrids derived from 3-methoxyphenol was evaluated for antiproliferative activity. The compound bearing a 1,3,4-oxadiazole ring and a 6-methoxy benzothiazole moiety (compound 7c, the closest structural surrogate to the target compound with a 3-methoxyphenyl motif) exhibited the highest inhibitory activity against A549 lung and MCF-7 breast cancer cell lines, while showing selectivity over non-tumorigenic NIH/3T3 fibroblasts [1]. In contrast, oxadiazole-benzothiazole hybrids derived from 2-methoxyphenyl or 4-methoxyphenyl precursors have not been reported with comparable potency in the same assay system, and SAR reviews indicate that meta-substitution on the phenyl ring attached to oxadiazole often yields superior cytotoxicity compared to ortho- or para-substituted analogs [2].

Anticancer Cytotoxicity SAR

Benzothiazole-6-Carboxamide Scaffold Is a Validated BRAFᵛ⁶⁰⁰ᴱ-Selective Pharmacophore, Distinguishing It from 2-Carboxamide Isomers

The target compound incorporates a carboxamide linkage at the 6-position of the benzothiazole ring. Virtual screening and subsequent medicinal chemistry optimization independently identified the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold as a selective inhibitor of the oncogenic BRAFᵛ⁶⁰⁰ᴱ kinase, with no comparable selectivity reported for the benzothiazole-2-carboxamide regioisomer [1]. In the Batsi et al. (2023) study, eleven 6-carboxamide-substituted benzothiazoles were synthesized and biologically evaluated as BRAFᵛ⁶⁰⁰ᴱ inhibitors; the lead compound 22 (2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide) provided promising antiproliferative results across colorectal cancer and melanoma cell lines [1]. The 2-carboxamide series (e.g., N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide) is not associated with this BRAFᵛ⁶⁰⁰ᴱ pharmacophore in the peer-reviewed literature.

Kinase inhibition BRAF V600E Pharmacophore

Oxadiazole-Benzothiazole Hybrid Class Demonstrates α-Glucosidase Inhibition Superior to Acarbose, Supporting Differentiation from Non-Hybrid Benzothiazoles

In a 2023 study, 17 oxadiazole-based benzothiazole hybrid derivatives were synthesized and evaluated for α-glucosidase and urease inhibition [1]. The most potent analogs achieved IC₅₀ values as low as 4.60 ± 1.20 µM against α-glucosidase and 8.90 ± 2.80 µM against urease, representing 8.4-fold and 6.6-fold improvements over the reference drugs acarbose (IC₅₀ = 38.60 ± 4.50 µM) and thiourea (IC₅₀ = 58.70 ± 6.80 µM), respectively [1]. While the specific compound CAS 865286-47-1 was not among the 17 tested, it shares the identical oxadiazole-benzothiazole hybrid core scaffold. In contrast, simple benzothiazole derivatives lacking the oxadiazole moiety, or oxadiazole derivatives lacking the benzothiazole group, typically show weaker α-glucosidase inhibition [2]. This establishes the hybrid scaffold—rather than either heterocycle alone—as the driver of potency, making the target compound a rational candidate for antidiabetic screening programs.

α-Glucosidase inhibition Antidiabetic Enzyme inhibition

Benzothiazole-Oxadiazole Hybrids Demonstrate In Vivo Anticonvulsant Efficacy at 30 mg/kg with No Neurotoxicity, a Benchmark for Screening Candidate Selection

A 2023 ACS Omega study evaluated a series of benzothiazoles bearing a 1,3,4-oxadiazole moiety for in vivo anticonvulsant activity using MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models in mice [1]. Compounds 6f, 6h, 6j, and 6l provided protection against seizures at 30 mg/kg body weight across both 0.5 h and 4.0 h time points—indicating rapid onset and prolonged duration—with no neurotoxicity, comparable to phenytoin and phenobarbital [1]. The target compound CAS 865286-47-1, although not directly included in that specific series, shares the identical benzothiazole–1,3,4-oxadiazole hybrid architecture. In contrast, non-hybrid benzothiazole anticonvulsants (e.g., riluzole) operate through different mechanisms and do not combine the oxadiazole-dependent modulation of VGCC and NMDA receptors identified by docking studies for this hybrid class [1].

Anticonvulsant Epilepsy In vivo efficacy

Meta-Methoxy Regioisomer Offers a Distinct Physicochemical Profile Versus Ortho- and Para-Methoxy Analogs, Influencing Solubility and LogP

The position of the methoxy substituent on the phenyl ring attached to the 1,3,4-oxadiazole influences key physicochemical parameters. The 3-methoxy (meta) substitution in the target compound presents a different dipole moment, hydrogen-bond acceptor geometry, and steric profile compared to the 2-methoxy (ortho, CAS 865286-16-4) and 4-methoxy (para) regioisomers . Spectroscopic data confirm the distinct chemical environment of the 3-methoxyphenyl-oxadiazole system [1]. While direct experimental logP or solubility data for all three regioisomers are not available in a single published study, computational predictions and class-level SAR indicate that meta-substitution generally results in intermediate lipophilicity (cLogP ~2.8–3.2 for this chemotype) compared to ortho (lower logP due to intramolecular H-bonding potential) and para (higher logP due to extended conjugation) isomers [2]. This physicochemical differentiation directly impacts formulation, DMSO solubility for in vitro assays, and membrane permeability.

Physicochemical properties Regioisomerism Drug-likeness

Recommended Research and Procurement Application Scenarios for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


BRAFᵛ⁶⁰⁰ᴱ-Targeted Anticancer Lead Optimization Programs

Based on the validated benzothiazole-6-carboxamide BRAFᵛ⁶⁰⁰ᴱ pharmacophore [1] and the established antiproliferative activity of 3-methoxyphenyl-derived oxadiazole-benzothiazole hybrids against A549 and MCF-7 cell lines [2], this compound is positioned as a rational starting point for medicinal chemistry campaigns targeting MAPK-driven cancers. The 3-methoxyphenyl group provides a vector for further SAR exploration (e.g., bioisosteric replacement, O-demethylation) without compromising the 6-carboxamide pharmacophore.

Dual α-Glucosidase/Urease Inhibitor Screening for Metabolic Disorders

The oxadiazole-benzothiazole hybrid class has demonstrated IC₅₀ values as low as 4.60 µM against α-glucosidase (8.4-fold better than acarbose) and 8.90 µM against urease (6.6-fold better than thiourea) [3]. This compound, bearing the identical hybrid scaffold, is an appropriate candidate for inclusion in antidiabetic or anti-Helicobacter pylori screening cascades where dual enzyme inhibition is desired.

In Vivo Anticonvulsant Screening with Favorable Neurotoxicity Profile

Benzothiazole–1,3,4-oxadiazole hybrids have shown in vivo seizure protection at 30 mg/kg in both MES and scPTZ models with no neurotoxicity and minimal sedation (0.37–2.68% locomotor reduction vs. 80.4% for diazepam) [4]. This compound is suitable for follow-up anticonvulsant evaluation, particularly where a rapid-onset, long-duration profile without sedative side effects is prioritized.

Physicochemical Comparator Studies Across Methoxy Regioisomers

The meta-methoxy substitution pattern of this compound provides a distinct physicochemical profile versus commercially available ortho-methoxy (CAS 865286-16-4) and para-methoxy analogs . Procurement of all three regioisomers enables systematic studies of how methoxy position affects solubility, permeability, metabolic stability, and target binding—essential data for lead optimization decision-making.

Quote Request

Request a Quote for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.